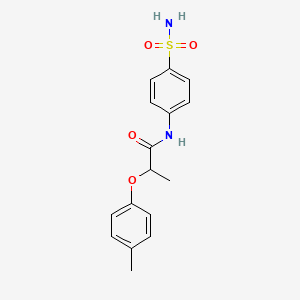

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-3-7-14(8-4-11)22-12(2)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCMMCCWCMCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 4-methylphenoxy group: This step involves the reaction of 4-methylphenol with an appropriate halogenated compound, such as 4-chlorobenzoyl chloride, under basic conditions to form the 4-methylphenoxy intermediate.

Introduction of the sulfamoyl group: The 4-methylphenoxy intermediate is then reacted with a sulfonamide derivative, such as 4-aminobenzenesulfonamide, under acidic conditions to introduce the sulfamoyl group.

Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as propanoyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfamoyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new pharmaceuticals.

Medicine: Investigated for its potential therapeutic effects in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 4-isobutylphenyl group in the ibuprofen conjugate (Table 1) confers antiurease activity, likely due to hydrophobic interactions with the enzyme’s active site . Fluorine substitution (e.g., 2-fluoro-biphenyl) enhances antiurease potency compared to non-fluorinated analogs, possibly via improved electronic effects or metabolic stability . The pyrimidinylsulfanyl group in the carbonic anhydrase II inhibitor enables nanomolar-level inhibition, highlighting the importance of heterocyclic motifs in high-affinity binding .

Physicochemical Properties: The LogP value of N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide (4.05) suggests moderate lipophilicity, which may influence membrane permeability .

Mechanistic and Pharmacological Insights

- Enzyme Inhibition : Sulfamoylphenyl-containing compounds often target enzymes like urease and carbonic anhydrase due to the sulfonamide group’s ability to coordinate metal ions (e.g., Zn²⁺ in urease) .

- Structure-Activity Relationship (SAR): Phenoxy vs. Aryl Groups: Phenoxy derivatives (e.g., 4-methylphenoxy) may exhibit different binding modes compared to aryl-substituted analogs (e.g., biphenyl), as seen in antiurease activity variations . Stereochemistry: Chiral centers (e.g., in the pyrimidinylsulfanyl derivative) can significantly impact potency, as evidenced by the (2R)-configuration’s role in carbonic anhydrase inhibition .

Biological Activity

The compound 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfamoyl amides , characterized by a sulfonamide functional group attached to a phenyl ring, which is further substituted with a methyl group and a phenoxy group. The molecular formula is with a molecular weight of approximately 304.36 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S |

| Molecular Weight | 304.36 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression.

- Receptor Modulation : It may modulate the activity of receptors involved in hormonal signaling pathways, which is particularly significant in hormone-sensitive cancers.

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. In vitro tests showed efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) recorded as follows:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

These results suggest moderate antimicrobial potential, warranting further investigation into its applications in treating bacterial infections.

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce inflammation markers in animal models. A controlled study utilizing a carrageenan-induced paw edema model in rats showed a marked reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

Emerging evidence supports the role of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, particularly those associated with hormone-sensitive cancers such as prostate cancer.

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial activity of the compound against common pathogens. The results indicated that it effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers assessed the impact of the compound on paw edema in rats. The results showed a significant decrease in swelling, suggesting its utility in treating inflammatory conditions.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : Studies reported that it inhibits specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cellular Mechanisms : Investigations revealed that the compound can modulate signaling pathways associated with cell survival and apoptosis, enhancing its therapeutic potential.

Q & A

Basic: What are the optimized synthetic routes for 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, and how can yield discrepancies be addressed?

Methodological Answer:

The synthesis typically involves coupling 2-(4-methylphenoxy)propanoic acid with 4-sulfamoylaniline using activating agents like EDC/HOBt or zinc dust in acetic acid. For example, refluxing with zinc dust and glacial acetic acid in dioxane (90 minutes) followed by NaHCO₃ and HCl washes can achieve ~80% yield . Discrepancies in yields (e.g., 75–84% in related compounds) may arise from variations in catalyst purity, reaction time, or workup protocols. Optimization should include rigorous drying of solvents, inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference data. For instance, the methylphenoxy group typically shows a singlet at δ 2.3–2.5 ppm, while sulfamoyl protons appear as broad singlets at δ 7.5–7.8 ppm .

Mass Spectrometry (MS) : ESI-MS should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 363.4).

HPLC-PDA : Purity >95% can be validated using a C18 column with acetonitrile/water (70:30) at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological targets?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications to the methylphenoxy (e.g., halogenation) or sulfamoyl groups (e.g., methylsulfonamide).

In Vitro Assays : Test TRPV1 antagonism (IC₅₀ via calcium flux assays) or antibacterial activity (MIC against B. subtilis). For example, fluorination at the phenyl ring improved TRPV1 binding affinity by 10-fold in related compounds .

Computational Modeling : Perform docking (AutoDock Vina) against target proteins (e.g., TRPV1 PDB: 3KDC) to rationalize activity trends .

Advanced: What computational strategies are effective for predicting binding modes and pharmacokinetics?

Methodological Answer:

Molecular Docking : Use Glide (Schrödinger) to simulate interactions with active sites (e.g., hydrophobic pockets accommodating methylphenoxy groups).

QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using IC₅₀ data from analogs to identify critical substituents .

MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes. For example, hydrogen bonding with sulfamoyl-NH₂ and Tyr511 in TRPV1 correlates with prolonged residence time .

Advanced: How should crystallographic data be analyzed to resolve structural ambiguities?

Methodological Answer:

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELXL (isotropic/anisotropic displacement parameters) with R₁ < 0.03. For example, the title compound’s dihedral angle between phenoxy and sulfamoylphenyl planes was resolved to 85.3° .

Validation : Check using PLATON’s ADDSYM to detect missed symmetry or twinning .

Advanced: How can contradictory biological activity data be reconciled across studies?

Methodological Answer:

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for TRPV1) and controls (e.g., capsazepine for IC₅₀ normalization).

Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time .

Orthogonal Validation : Confirm activity via SPR (binding affinity) and patch-clamp electrophysiology (ion channel modulation) .

Advanced: What strategies optimize in vivo pharmacokinetics while maintaining efficacy?

Methodological Answer:

Prodrug Design : Introduce ester moieties (e.g., acetyl) at the carboxylic acid to enhance oral bioavailability.

Microsomal Stability : Test hepatic clearance using rat liver microsomes (RLM) with NADPH cofactor. Compounds with t₁/₂ > 60 minutes are prioritized.

Toxicology Screening : Assess hERG inhibition (patch-clamp) and Ames test (mutagenicity) to mitigate attrition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.